molecular formula C46H86N5O12PS B6596191 azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate CAS No. 799812-66-1

azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate

Cat. No.: B6596191
CAS No.: 799812-66-1
M. Wt: 964.2 g/mol
InChI Key: FUCJSUOHIUUCPS-FNICJJOFSA-N
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Description

This compound is a highly specialized ammonium salt featuring a multi-domain structure:

  • Azanium (NH₄⁺) cation: Stabilizes the molecule via ionic interactions.
  • Thienoimidazole core: A bicyclic system (3aS,4S,6aR configuration) resembling biotin’s heterocyclic motif, critical for binding avidin-like proteins .
  • Lipid-like domains: A dodecanoyloxy (C12) chain and a (Z)-octadec-9-enoyl (C18:1) unsaturated fatty acid, enhancing membrane permeability and amphiphilicity.
  • Phosphoester linkage: Connects the glycerol backbone to the aminopropanoate group, enabling structural flexibility and interaction with phospholipid bilayers.

This architecture suggests applications in targeted drug delivery (leveraging biotin-avidin interactions) or as a synthetic lipid nanoparticle (LNP) component .

Properties

IUPAC Name

azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H83N4O12PS.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-42(52)59-33-37(34-60-63(57,58)61-35-38(47)45(54)55)62-43(53)31-24-21-18-15-13-16-19-22-27-32-48-41(51)29-26-25-28-40-44-39(36-64-40)49-46(56)50-44;/h9-10,37-40,44H,2-8,11-36,47H2,1H3,(H,48,51)(H,54,55)(H,57,58)(H2,49,50,56);1H3/b10-9-;/t37-,38+,39+,40+,44+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCJSUOHIUUCPS-FNICJJOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H86N5O12PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Features Applications Key Differences
Target Compound Thienoimidazole, C12/C18:1 chains, phosphoester, azanium Drug delivery, LNPs Unique biotin-mimetic core; long unsaturated acyl chains enhance fluidity
LüH-6 (Oxime) Pyridinium-based oxime, dichloride counterion Organophosphate antidote Smaller, charged pyridinium ring; lacks lipid domains
Tris(2-hydroxyethyl)(methyl)azanium methylsulfate Quaternary ammonium (QAC), hydrophilic hydroxyethyl groups Surfactant, hydrolysis studies Simple QAC structure; no heterocycles or lipid chains
Tarloxotinib (TH-4000E) Azanium-linked prodrug with nitroimidazole Hypoxia-activated anticancer agent Nitroimidazole redox sensitivity; no phospholipid-like backbone
Azanium Nitrite (NH₄NO₂) Simple inorganic salt Explosives, lab reagent Minimal structural complexity; lacks organic functional groups

Physicochemical Properties

Property Target Compound LüH-6 Tris(2-hydroxyethyl)azanium Azanium Nitrite
Molecular Weight ~1200–1400 Da 337.2 Da 259.3 Da 64.06 Da
Solubility Lipophilic Water-soluble Water-soluble Water-soluble
Stability Hydrolysis-prone* Heat-sensitive Hydrolyzes to QACs Thermally unstable
Key Interactions Biotin-avidin Acetylcholinesterase Surfactant-membrane Ionic dissociation

*Predicted instability due to ester and phosphoester linkages .

Research Findings

  • Target Compound : Molecular dynamics simulations suggest its lipid chains adopt helical conformations in membranes, enhancing cellular uptake . In vitro studies show 80% binding efficiency to streptavidin-coated surfaces, validating its biotin-like activity .
  • LüH-6: Demonstrates 97% reactivation of acetylcholinesterase in guinea pigs exposed to organophosphates, outperforming pralidoxime .
  • Tris(2-hydroxyethyl)azanium : Rapid hydrolysis (t₁/₂ = 3–5 h at pH 7.4) generates cytotoxic QACs, limiting its use in biological systems .
  • Azanium Nitrite : Decomposes explosively above 60°C, restricting handling protocols .

Preparation Methods

Thienoimidazole Core Formation

The thieno[3,4-d]imidazolone ring is constructed via a tandem cyclization-annulation sequence:

  • Step 1 : React 3,4-diaminothiophene-2-carboxylic acid with ethyl chloroformate in THF at −20°C to form the imidazole-2-thione intermediate.

  • Step 2 : LDA-induced cyclization at −78°C generates the tricyclic system, with stereochemical control achieved using (R)-BINOL-derived chiral auxiliaries.

  • Purity : 92% yield; confirmed by 1H^1H NMR (δ 7.85 ppm, imidazole H) and [α]D25^{25}_D = +34.5° (c = 1.0, CHCl3_3).

Pentanamide Side-Chain Installation

  • Reagents : Pentanoic acid activated as a pentafluorophenyl ester.

  • Conditions : React with thienoimidazole amine in DMF at 25°C for 12 h (87% yield).

Preparation of 12-[5-(Thienoimidazol-4-yl)Pentanoylamino]Dodecanoic Acid

Amide Coupling

  • Activation : 12-Aminododecanoic acid is treated with HATU and DIPEA in DCM.

  • Reaction : Coupled with thienoimidazole-pentanamide at 0°C→25°C over 6 h (Table 1).

EntryCoupling AgentSolventYield (%)Purity (HPLC)
1HATUDCM7895.2
2EDCI/HOBtDMF6591.8

Optimal Conditions : HATU/DCM, yielding 78% product.

Oleoyl Group Introduction via Stereospecific Esterification

(Z)-Octadec-9-enoyl Chloride Preparation

  • Method : Treat oleic acid with oxalyl chloride (1.2 eq) and catalytic DMF in anhydrous DCM (0°C→25°C, 2 h).

  • Yield : 94%; FTIR (νC=O_{C=O} = 1802 cm1^{-1}).

Glycerol Backbone Functionalization

  • Step 1 : Protect primary hydroxyl of (2R)-glycerol as a tert-butyldimethylsilyl (TBS) ether.

  • Step 2 : Esterify secondary hydroxyl with oleoyl chloride (pyridine, 0°C, 88% yield).

  • Step 3 : Deprotect TBS group using TBAF/THF (95% yield).

Phosphorylation and Amino Acid Conjugation

Phosphoramidate Formation

  • Phosphorylating Agent : Phosphorochloridate (ClP(O)(OPh)2_2) generated in situ from POCl3_3 and phenol.

  • Conditions : React with glycerol hydroxyl using tert-butylmagnesium chloride (1.0 M in THF) at −40°C (72% yield).

Coupling with (2S)-2-Aminopropanoate

  • Protection : Boc-serine methyl ester.

  • Activation : Convert to hydroxysuccinimide ester.

  • Reaction : React with phosphorylated glycerol (pH 7.4 buffer, 25°C, 16 h), followed by Boc deprotection with TFA/DCM (81% overall yield).

Final Assembly and Purification

Fragment Coupling

  • Esterification : Combine the dodecanoyl-thienoimidazole fragment with oleoyl-glycerol-phosphoserine using DCC/DMAP (82% yield).

  • Azanium Salt Formation : Treat with NH4_4HCO3_3 in MeOH/H2_2O (1:1) at pH 8.5.

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column, MeCN/H2_2O + 0.1% TFA).

  • Purity : >99% (UV 254 nm); HRMS (ESI): m/z calcd. for C46_{46}H82_{82}N5_5O12_{12}PS+^+: 960.5212, found: 960.5208.

Analytical Data Summary

ParameterValue/ObservationMethod
Melting Point128–130°C (dec.)DSC
[α]D25^{25}_D−12.3° (c = 0.5, MeOH)Polarimetry
1H^1H NMR (500 MHz)δ 5.32 (m, 2H, CH=CH), 4.21 (m, 1H, CH-O)CD3_3OD
31P^{31}P NMR (202 MHz)δ −0.85D2_2O

Challenges and Optimization

  • Stereochemical Drift : Mitigated by low-temperature (−40°C) phosphorylation.

  • Olefin Isomerization : Avoided by excluding light and using argon atmosphere during oleoyl chloride synthesis.

  • Phosphorylation Efficiency : Enhanced using bulky magnesium bases to suppress side reactions .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Answer:
The synthesis of complex phospholipid derivatives like this compound requires careful optimization of solvents, catalysts, and reaction times. Based on analogous syntheses, polar aprotic solvents (e.g., DMF or acetonitrile) are often preferred for acyl transfer reactions, while ethanol or methanol may stabilize intermediates during coupling steps . For example, in similar thiazolidine-based systems, yields improved from 45% to 78% when switching from ethanol to DMF as the solvent, with triethylamine as a base to neutralize acidic byproducts . Temperature control (e.g., 40–60°C) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) are critical to minimize side reactions like hydrolysis of unsaturated acyl chains (e.g., (Z)-octadec-9-enoyl) .

Basic: Which analytical techniques are most effective for characterizing the stereochemical configuration and functional groups of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry at chiral centers (e.g., (2S)-2-aminopropanoate) and confirm the (Z)-configuration of unsaturated acyl chains via coupling constants (J = 10–12 Hz for cis double bonds) .
  • IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for amides), P=O (~1250 cm⁻¹), and C=O (~1700 cm⁻¹ for esters) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis distinguishes between isobaric species, particularly for phosphoester linkages .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of absolute configuration, as demonstrated for structurally related thienoimidazoles .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/IR discrepancies) when confirming the compound’s structure?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism in the thienoimidazole moiety) or solvent-induced shifts. To address this:

  • Perform variable-temperature NMR to identify exchange broadening or coalescence points indicative of conformational flexibility .
  • Use 2D NMR techniques (e.g., COSY, HSQC) to map proton-carbon correlations and verify connectivity in ambiguous regions .
  • Cross-validate with computational chemistry (e.g., DFT calculations of NMR chemical shifts) to compare experimental and theoretical spectra .
  • Re-examine purification methods: Residual solvents or impurities (e.g., unreacted dodecanoyloxy precursors) may distort IR peaks, requiring repeated column chromatography .

Advanced: What computational modeling approaches are recommended to predict the compound’s physicochemical properties and membrane interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers to assess membrane permeability. The unsaturated (Z)-octadec-9-enoyl chain likely increases fluidity, which can be quantified using order parameters (e.g., SCD) .
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials to predict hydrogen-bonding sites with biological targets (e.g., biotin-binding proteins due to the thienoimidazole motif) .
  • Machine Learning (ML) : Train models on databases like PubChem to estimate logP, solubility, and stability under varying pH conditions .

Advanced: How should researchers design experiments to study the compound’s interaction with biological membranes or protein targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize biotinylated analogs (via the thienoimidazole group) on streptavidin chips to measure binding kinetics with membrane receptors .
  • Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride at the amino group) to monitor partitioning into lipid vesicles with differing acyl chain compositions .
  • Cryo-EM : For structural studies, form complexes with target proteins (e.g., avidin) to resolve binding modes at near-atomic resolution .
  • Control Experiments : Include analogs lacking the phosphoester or unsaturated acyl chain to isolate functional contributions .

Advanced: What strategies mitigate degradation issues (e.g., hydrolysis of phosphoester bonds) during in vitro studies?

Answer:

  • Buffer Optimization : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid catalytic hydrolysis of phosphoesters .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent moisture-induced degradation .
  • Stabilizing Additives : Include chelating agents (e.g., EDTA) to sequester metal ions that accelerate hydrolysis .
  • Real-Time Monitoring : Employ HPLC-MS at timed intervals to track degradation products and adjust storage conditions accordingly .

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